2-((tetrahydrofuran-3-yl)oxy)-N-(thiophen-2-ylmethyl)isonicotinamide
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Description
2-((tetrahydrofuran-3-yl)oxy)-N-(thiophen-2-ylmethyl)isonicotinamide is a useful research compound. Its molecular formula is C15H16N2O3S and its molecular weight is 304.36. The purity is usually 95%.
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Scientific Research Applications
AMPA Receptor Potentiators
One study describes the discovery and characterization of a class of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor potentiators, highlighting the use of tetrahydrofuran and thiophene derivatives in enhancing cognitive deficits treatment potential in schizophrenia. The study utilized rational and structure-based drug design to achieve potent, selective, and metabolically stable compounds (Shaffer et al., 2015).
Dearomatising Coupling Reactions
Research by Brice and Clayden (2009) demonstrates the cyclisation of isonicotinamides carrying N-furanylmethyl, N-pyrrolylalkyl, or N-thiophenylmethyl substituents, leading to spirocyclic compounds. This study sheds light on the reactivity of such compounds and their potential in creating complex molecular architectures (Brice & Clayden, 2009).
Stereoselective Synthesis
The stereoisomers of furnidipine, a compound involving tetrahydrofuran derivatives, have been synthesized and evaluated for their pharmacological activities, showcasing the importance of stereochemistry in the biological efficacy of drug molecules (Alajarín et al., 1995).
Synthetic Utility of Dianions
A study on the generation and synthetic utility of dianions derived from thiophencarboxylic acids, using tetrahydrofuran, highlights the regioselective metallation by lithium di-isopropylamide. This work supports the development of methodologies for synthesizing thiophencarboxylic acid homologues (Knight & Nott, 1983).
Multienzymatic Synthesis
The exploitation of a multienzymatic stereoselective cascade process in synthesizing 2-methyl-3-substituted tetrahydrofuran precursors demonstrates an efficient approach to obtaining biologically active compounds (Brenna et al., 2017).
Properties
IUPAC Name |
2-(oxolan-3-yloxy)-N-(thiophen-2-ylmethyl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c18-15(17-9-13-2-1-7-21-13)11-3-5-16-14(8-11)20-12-4-6-19-10-12/h1-3,5,7-8,12H,4,6,9-10H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOLROQMWORZFEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC=CC(=C2)C(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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